1. Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It exhibits preclinical antipsychotic-like and procognitive activities. ADX47273 significantly enhances the response to glutamate in fluorometric Ca2+ assays and shifts the mGlu5 receptor glutamate response curve to the left, indicating increased potency. In vivo studies demonstrated its ability to increase extracellular signal-regulated kinase and cAMP-responsive element-binding protein phosphorylation in the hippocampus and prefrontal cortex. []
2. Relevance: Both ADX47273 and methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate share the 1,2,4-oxadiazole core structure. ADX47273 features a piperidine ring attached to the 5-position of the oxadiazole and a 4-fluorophenyl group at the 3-position. These substitutions, although different from those in the target compound, highlight the potential for diverse modifications at these positions while retaining biological activity.
1. Compound Description: VU0285683 is a selective negative allosteric modulator (NAM) of mGluR5, exhibiting high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site. In rodent models, it displayed anxiolytic-like activity without potentiating phencyclidine-induced hyperlocomotor activity. []
2. Relevance: VU0285683 and methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate both belong to the 1,2,4-oxadiazole class of compounds. VU0285683 carries a pyridine ring at the 3-position and a 3-fluoro-5-cyanophenyl group at the 5-position of the oxadiazole. The presence of a pyridine ring in both compounds, albeit at different positions, emphasizes the importance of this moiety for potential biological activity in this chemical class.
1. Compound Description: VU0092273 is an mGluR5 PAM that binds to the MPEP site. It was further optimized to an orally active analog, N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172). []
2. Relevance: Although the structure of VU0092273 differs significantly from methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate, its identification as an mGluR5 PAM and its binding to the MPEP site are noteworthy. This suggests that exploration of other scaffolds bearing the 1,2,4-oxadiazole core might lead to compounds with mGluR5 modulating activity, potentially opening avenues for further investigation related to the target compound.
1. Compound Description: CYM-53093 is a potent and selective κ opioid receptor (KOR) antagonist. It exhibits a medication-like duration of action and favorable pharmacokinetic profiles in rats. Orally administered, it effectively antagonizes KOR agonist-induced prolactin secretion and shows efficacy in tail-flick analgesia in mice. CYM-53093 is currently in phase 1 clinical trials for neuropsychiatric disorders. []
2. Relevance: Both CYM-53093 and methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate contain a 1,2,4-oxadiazole ring system. Although CYM-53093 has a more complex structure with a quinoline moiety and additional substituents, the presence of a methyl group at the 3-position of the oxadiazole, similar to the 4-methoxybenzyl group in the target compound, underscores the potential for exploring alkyl substitutions at this position for modulating biological activity.
1. Compound Description: This compound exhibits antiviral activity against HIV-1. It binds to the phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein and competes with PI(4,5)P2 for MA binding. []
2. Relevance: This compound and methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate share the 1,2,4-oxadiazole core structure. In compound 7, the oxadiazole ring is substituted with a 4-fluorophenyl group at the 3-position and a piperazinyl-acetamide moiety at the 5-position. These variations in substitution patterns, compared to the target compound, suggest the possibility of diverse modifications at these positions, potentially influencing biological activity and targeting different therapeutic areas.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.